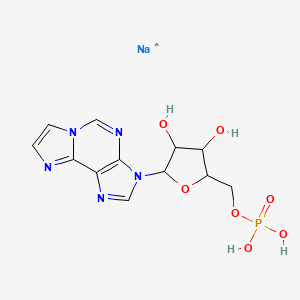

1,N6-Ethenoadenosine 5'-monophosphate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt”, also known as “1,N6-ε-AMP”, is a highly fluorescent analog of adenosine 5’-monophosphate . It is characterized by a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . It can be used in assays of 5’-nucleotidase activity .

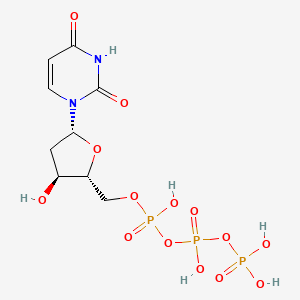

Molecular Structure Analysis

The molecular formula of “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is C12H14N5NaO7P . The molecular weight is 394.23 g/mol . The structure includes a purine ring system (adenosine) attached to a ribose sugar, which is further linked to a phosphate group .

Physical And Chemical Properties Analysis

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a solid substance . It has a relatively long wavelength of excitation (250-300 nm), and it emits at 415 nm . The storage temperature is -20°C .

Scientific Research Applications

Proteomics Research

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a useful AMP derivative for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions and modifications, and to identify biomarkers for disease.

Fluorescent Probe

This compound serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm . This makes it a valuable tool in fluorescence microscopy and flow cytometry, where it can be used to visualize and quantify biological processes.

Assays of 5’-nucleotidase Activity

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleoside monophosphates, and its activity can be an important indicator of certain diseases.

Biochemical Research

Given its structural similarity to adenosine 5’-monophosphate (AMP), this compound can be used in biochemical research to study the role and function of AMP in various biological processes .

Drug Discovery

As a fluorescent analog of AMP, “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in drug discovery and development. It can be used to screen for potential drug candidates that interact with AMP or AMP-binding proteins .

Molecular Biology

In molecular biology, this compound can be used to study the role of AMP in DNA and RNA synthesis, as well as in energy transfer processes .

Mechanism of Action

Target of Action

It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.

Biochemical Pathways

CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.

Pharmacokinetics

As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

It is known that the compound is stable for at least 4 years when stored at -20°c .

properties

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)

![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)